molecular formula C8H10O4 B1587142 Dimethyl propargylmalonate CAS No. 95124-07-5

Dimethyl propargylmalonate

Cat. No.: B1587142
CAS No.: 95124-07-5
M. Wt: 170.16 g/mol
InChI Key: PWQAXFWWMXTVFT-UHFFFAOYSA-N
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Description

Dimethyl propargylmalonate is an organic compound with the molecular formula C8H10O4. It is a derivative of malonic acid, where the hydrogen atoms of the methylene group are replaced by a propargyl group and two methoxycarbonyl groups. This compound is known for its versatility in organic synthesis, particularly in the formation of various heterocyclic compounds.

Mechanism of Action

Target of Action

Dimethyl propargylmalonate is a chemical compound that primarily targets various biochemical reactions. It is used as a reactant in the synthesis of different compounds .

Mode of Action

The mode of action of this compound involves its interaction with different biochemical targets. For instance, it participates in the [3+2] annulation reaction with various nitroalkenes in the presence of Triton B . It also plays a role in the preparation of “click BOX” ligands by copper-catalyzed cycloaddition and oxazoline ring formation reaction .

Biochemical Pathways

This compound affects several biochemical pathways. It is involved in the synthesis of nitro methylenecyclopentanes and propargylmalonamides intermediates . These intermediates are crucial in various biochemical pathways and have downstream effects on the overall biochemical processes.

Result of Action

The result of the action of this compound is the synthesis of various compounds. For example, it helps in the formation of nitro methylenecyclopentanes and propargylmalonamides intermediates . These compounds have various molecular and cellular effects.

Biochemical Analysis

Biochemical Properties

Dimethyl propargylmalonate plays a significant role in biochemical reactions, particularly in the synthesis of complex organic molecules. It interacts with various enzymes and proteins, facilitating reactions such as [3+2] annulation with nitroalkenes and the formation of propargylmalonamides . These interactions are crucial for the synthesis of cyclopentene derivatives and other complex structures. The compound’s ability to participate in these reactions highlights its importance in biochemical research.

Molecular Mechanism

The molecular mechanism of this compound involves its binding interactions with biomolecules. The compound can act as an enzyme inhibitor or activator, depending on the specific biochemical context. It interacts with enzymes involved in the synthesis of complex organic molecules, facilitating or hindering their activity. Additionally, this compound can influence gene expression by modulating transcription factors and other regulatory proteins .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under specific conditions, but its activity may decrease over time due to degradation. Understanding these temporal effects is essential for optimizing its use in biochemical research .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound may exhibit beneficial effects, such as modulating enzyme activity and influencing cellular processes. At high doses, it can cause toxic or adverse effects, including cellular damage and disruption of normal metabolic functions. Identifying the optimal dosage is crucial for maximizing the compound’s therapeutic potential while minimizing its toxicity .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins. These interactions determine the compound’s localization and accumulation in different cellular compartments. The transport and distribution of this compound are critical factors that influence its activity and effectiveness in biochemical applications .

Subcellular Localization

This compound exhibits specific subcellular localization, which can affect its activity and function. The compound may be directed to particular compartments or organelles through targeting signals or post-translational modifications. Understanding its subcellular localization is essential for elucidating its role in cellular processes and optimizing its use in biochemical research .

Preparation Methods

Synthetic Routes and Reaction Conditions: Dimethyl propargylmalonate can be synthesized through several methods. One common approach involves the alkylation of dimethyl malonate with propargyl bromide in the presence of a base such as sodium hydride. The reaction is typically carried out in a solvent like tetrahydrofuran at low temperatures to control the reactivity of the base and the alkylating agent .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques to ensure the product meets industrial standards.

Chemical Reactions Analysis

Types of Reactions: Dimethyl propargylmalonate undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can yield alcohols or alkanes.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the propargyl group can be replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions to facilitate substitution reactions.

Major Products Formed:

    Oxidation: Carboxylic acids.

    Reduction: Alcohols or alkanes.

    Substitution: Various substituted malonates depending on the nucleophile used.

Scientific Research Applications

Dimethyl propargylmalonate has a wide range of applications in scientific research:

Comparison with Similar Compounds

    Dimethyl malonate: Lacks the propargyl group and is less reactive in cycloaddition reactions.

    Propargyl bromide: Contains the propargyl group but lacks the ester functionality, making it more reactive in alkylation reactions.

    Diethyl propargylmalonate: Similar structure but with ethyl groups instead of methyl groups, leading to slightly different reactivity and physical properties.

Uniqueness: Dimethyl propargylmalonate is unique due to its combination of the propargyl group and ester functionalities, which provide a balance of reactivity and stability. This makes it a valuable intermediate in organic synthesis, offering versatility in forming various chemical bonds and structures .

Properties

IUPAC Name

dimethyl 2-prop-2-ynylpropanedioate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10O4/c1-4-5-6(7(9)11-2)8(10)12-3/h1,6H,5H2,2-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PWQAXFWWMXTVFT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C(CC#C)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30404971
Record name Dimethyl propargylmalonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30404971
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

170.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

95124-07-5
Record name Dimethyl propargylmalonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30404971
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Dimethyl propargylmalonate
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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